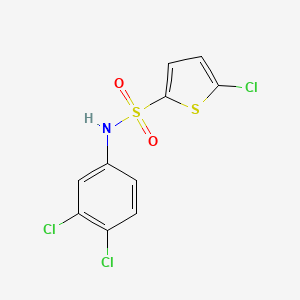
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant role in medicinal chemistry, particularly as the core structure of β-lactam antibiotics. This specific compound is characterized by its methoxy and methylsulfonyl substituents, which may influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For the compound , the synthesis can be achieved through the cycloaddition of a substituted acetic acid and an imine, using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method is advantageous due to its high yields and selectivity.
Industrial Production Methods
Industrial production of 2-azetidinones often involves the use of acyl halides and tertiary amines to generate ketenes, which then react with imines to form the azetidinone ring . The use of propylphosphonic anhydride (T3P®) is preferred due to its ease of use, low epimerization, and high product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone, 3-hydroxy-4-(4-methoxyphenyl)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-, (3S,4R)-: This compound has a similar azetidinone core but different substituents, which may affect its reactivity and biological activity.
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4-[[(methylsulfonyl)oxy]methyl]-, (3S,4R)-: Another structurally related compound with variations in the substituents.
Uniqueness
The uniqueness of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- lies in its specific combination of methoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other azetidinones.
Propriétés
Numéro CAS |
500989-02-6 |
|---|---|
Formule moléculaire |
C13H17NO7S2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)azetidin-2-one |
InChI |
InChI=1S/C13H17NO7S2/c1-20-10-7-5-9(6-8-10)14-12(15)11(21-2)13(14,22(3,16)17)23(4,18)19/h5-8,11H,1-4H3 |
Clé InChI |
KEIHHOCKAITZMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1C(=O)N(C1(S(=O)(=O)C)S(=O)(=O)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


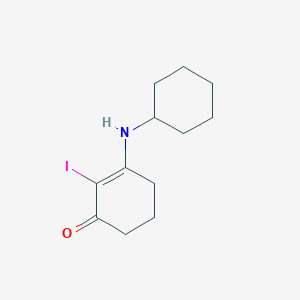

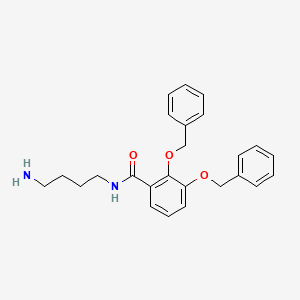


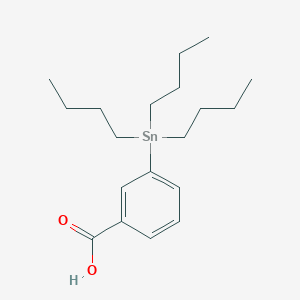
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
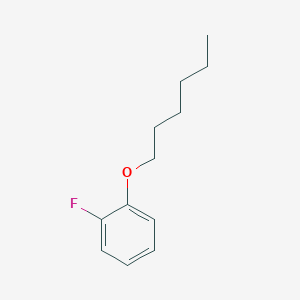
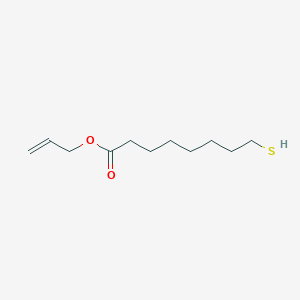

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)
